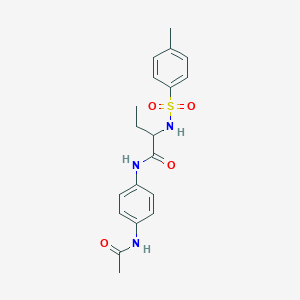
N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a phenyl ring, and a sulfonyl group. Its molecular formula is C18H22N2O4S, and it has a molecular weight of 362.44 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE typically involves multiple steps. One common method is the reaction of 4-acetylaminophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-aminobutanamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are used to purify the final product .
化学反应分析
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
作用机制
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the butanamide group.
Acetanilide, 4’-sulfanilyl-: Similar structure but lacks the sulfonyl group.
N-Acetyldapsone: Similar structure but lacks the butanamide group.
Uniqueness
N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
生物活性
N-(4-Acetamidophenyl)-2-(4-methylbenzenesulfonamido)butanamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C23H24N4O6S2 and is characterized by a butanamide backbone with acetamide and sulfonamide functional groups. Its structural complexity contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body.
- Antimicrobial Activity : Sulfonamides are traditionally used as antibacterial agents. The presence of the acetamide group may enhance the compound's efficacy against specific bacterial strains.
Biological Activity Studies
Research has focused on evaluating the compound's pharmacological properties through various in vitro and in vivo studies. Key findings include:
- Antibacterial Activity : Studies have shown that derivatives of sulfonamides exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study indicated that compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) in the range of 8-64 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated. In animal models, it was observed that treatment with sulfonamide derivatives led to reduced levels of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anti-inflammatory Activity :
Data Table: Biological Activity Summary
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-methylphenyl)sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-18(22-27(25,26)17-11-5-13(2)6-12-17)19(24)21-16-9-7-15(8-10-16)20-14(3)23/h5-12,18,22H,4H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUMNVCNJJPMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














